diethyl (3Z)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-4-oxohexanedioate
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Overview
Description
1,6-DIETHYL (3Z)-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-4-OXOHEXANEDIOATE is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DIETHYL (3Z)-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-4-OXOHEXANEDIOATE typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,6-DIETHYL (3Z)-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-4-OXOHEXANEDIOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
1,6-DIETHYL (3Z)-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-4-OXOHEXANEDIOATE has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of carbonyl compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of various organic compounds and materials
Mechanism of Action
The mechanism of action of 1,6-DIETHYL (3Z)-3-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-4-OXOHEXANEDIOATE involves its interaction with molecular targets such as enzymes and receptors. The dinitrophenyl hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Butanone 2,4-dinitrophenylhydrazone: Similar structure but with different alkyl groups.
Acetone 2,4-dinitrophenylhydrazone: Contains a simpler ketone moiety.
2-Pentanone 2,4-dinitrophenylhydrazone: Another similar compound with a different alkyl chain length .
Properties
Molecular Formula |
C16H18N4O9 |
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Molecular Weight |
410.34 g/mol |
IUPAC Name |
diethyl (3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]-4-oxohexanedioate |
InChI |
InChI=1S/C16H18N4O9/c1-3-28-15(22)8-12(14(21)9-16(23)29-4-2)18-17-11-6-5-10(19(24)25)7-13(11)20(26)27/h5-7,17H,3-4,8-9H2,1-2H3/b18-12- |
InChI Key |
CYFGXJOITYQGDL-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)CC(=O)OCC |
Canonical SMILES |
CCOC(=O)CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)CC(=O)OCC |
Origin of Product |
United States |
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